Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate
Description
Properties
CAS No. |
13562-03-3 |
|---|---|
Molecular Formula |
C13H8Cl3NO3 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
naphthalen-1-yl N-(2,2,2-trichloroacetyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO3/c14-13(15,16)11(18)17-12(19)20-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,17,18,19) |
InChI Key |
XOQVMLWEVJIYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate typically involves the reaction of naphthalen-1-ylamine with trichloroacetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Naphthalen-1-ylamine and trichloroacetyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at a temperature range of 0-25°C.
Procedure: Naphthalen-1-ylamine is dissolved in the solvent, and trichloroacetyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield naphthalen-1-ylamine and trichloroacetic acid.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis involves sodium hydroxide.
Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Naphthalen-1-ylamine and trichloroacetic acid are the primary products of hydrolysis.
Oxidation and Reduction Products: Oxidation can lead to naphthoquinones, while reduction can yield dihydronaphthalenes.
Scientific Research Applications
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate involves its interaction with specific molecular targets. The trichloroacetyl group is known to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Antimicrobial Activity
Carbamates with varying substituents on the naphthalene core or carbamate tail have been systematically studied. Key examples include:
Key Observations :
Chemical Stability and Deprotection
- Trichloroacetyl Carbamates : Resistant to hydrolysis under basic conditions but cleavable via reductive methods (e.g., Zn/AcOH) .
- p-Nitrobenzyl Carbamates: Cleaved via hydrogenolysis, compatible with benzyl-protecting groups, offering orthogonal deprotection strategies .
- Allyl Carbamates : Removed under mild oxidative conditions, advantageous in multi-step syntheses .
Biological Activity
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate is a compound belonging to the class of carbamates, which are widely studied for their biological activities, particularly in agriculture and medicine. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a naphthalene moiety linked to a carbamate group with a trichloroacetyl substituent. The presence of chlorine atoms contributes to its potential biological activity and environmental persistence.
Carbamate compounds generally exert their biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both the therapeutic applications and toxicological effects observed with carbamates.
1. Toxicity Studies
Recent studies have highlighted the toxicity profiles associated with various carbamates, including this compound. The following table summarizes key findings from toxicity assessments:
| Study Reference | Organism/Cell Type | Observed Effects | Concentration Range |
|---|---|---|---|
| José Ruiz et al. (2006) | CHO-K1 cells | Cytotoxicity and genotoxicity | 10–100 μg/ml |
| Chandrakar et al. (2020) | Fibroblast cells | DNA damage | 0.42 mM - 1.08 mM |
| Soloneski et al. (2015) | CHO-K1 cells | Micronucleus induction | 10–300 μg/ml |
These studies indicate that exposure to varying concentrations of carbamates can lead to significant cellular damage and genotoxic effects.
2. Case Studies
A notable case study involved the examination of this compound's effects on mammalian cell lines. In vitro experiments demonstrated that this compound could induce oxidative stress and apoptosis in human umbilical vein endothelial cells at concentrations as low as 500 μM . Furthermore, research has shown that similar carbamate structures can disrupt mitochondrial function and promote cell cycle arrest .
Environmental Impact
The environmental persistence of carbamates like this compound raises concerns regarding their ecological impact. Studies suggest that these compounds can contaminate groundwater and accumulate in food chains, leading to potential risks for both human health and wildlife .
Q & A
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of naphthol derivatives |
| Temperature | 25°C | Minimizes trichloroacetyl chloride hydrolysis |
| Molar Ratio (1-naphthol:TCAC) | 1:1.2 | Drives reaction to completion |
Q. Table 2. Toxicity Study Design Template
| Parameter | Details |
|---|---|
| Species | Sprague-Dawley rats |
| Exposure Route | Oral gavage |
| Dose Levels | 10, 100, 1000 mg/kg |
| Observation Period | 14 days |
| Key Biomarkers | ALT, BUN, Hematocrit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
